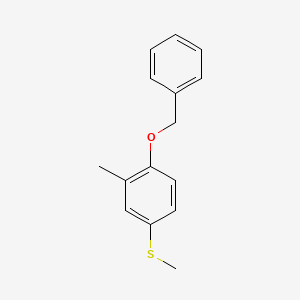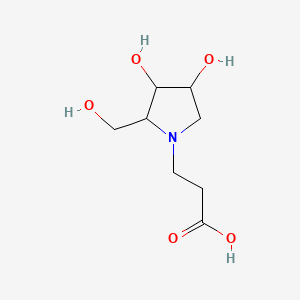
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidinepropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidinepropanoic acid is a chiral compound with multiple hydroxyl groups. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, featuring a pyrrolidine ring and multiple hydroxyl groups, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidinepropanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to guide the formation of the desired stereoisomers. The reaction conditions often include controlled temperatures, pH levels, and the use of solvents that can stabilize the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis or fermentation processes. These methods can offer higher yields and better control over the stereochemistry of the final product. The use of biocatalysts, such as specific enzymes, can facilitate the selective formation of the desired stereoisomers under mild conditions, making the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidinepropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidinepropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidinepropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. The pyrrolidine ring can also interact with hydrophobic pockets, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid: This compound shares a similar structure but has an amino group instead of a hydroxyl group.
(2R,3R,4R,5R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-oxo-3-piperidinyl beta-D-glucopyranoside: This compound has a similar hydroxyl group arrangement but includes a glucopyranoside moiety.
Propiedades
Fórmula molecular |
C8H15NO5 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
3-[3,4-dihydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C8H15NO5/c10-4-5-8(14)6(11)3-9(5)2-1-7(12)13/h5-6,8,10-11,14H,1-4H2,(H,12,13) |
Clave InChI |
PVEPMBTXXOODJB-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(N1CCC(=O)O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


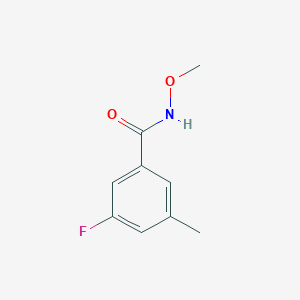
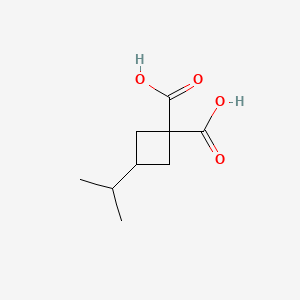
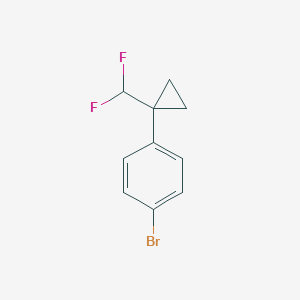
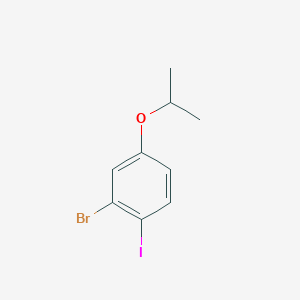
![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)

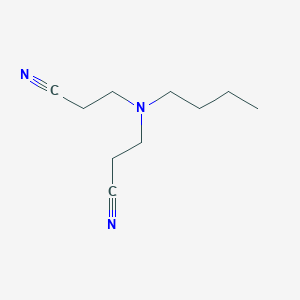
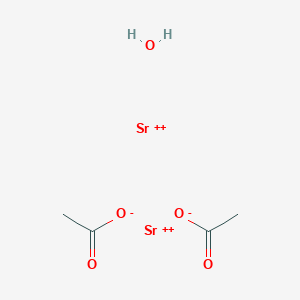
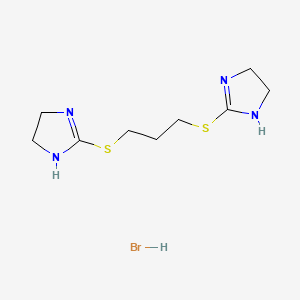
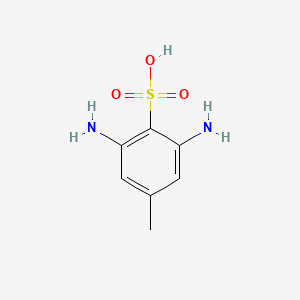
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761424.png)
![2-[(4R,5S,6S,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B14761431.png)

